5-Bromo-1H-indol-6-ol
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Overview
Description
5-Bromo-1H-indol-6-ol is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound has the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol .
Preparation Methods
The synthesis of 5-Bromo-1H-indol-6-ol typically involves the bromination of indole derivatives. One common method is the electrophilic bromination of 1H-indole-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
5-Bromo-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the brominated indole to its reduced form.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
5-Bromo-1H-indol-6-ol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication . The pathways involved in these mechanisms often include signal transduction pathways and metabolic processes that are crucial for cell survival and proliferation .
Comparison with Similar Compounds
5-Bromo-1H-indol-6-ol can be compared with other brominated indole derivatives, such as:
5-Bromoindoxyl acetate: This compound is used in similar applications but has different reactivity due to the presence of an acetate group.
5-Bromo-3-indolyl beta-D-galactopyranoside: Used in biochemical assays for detecting beta-galactosidase activity, highlighting its specificity for certain biological applications.
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: This derivative has applications in medicinal chemistry and drug development due to its unique structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-1H-indol-6-ol |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-5-1-2-10-7(5)4-8(6)11/h1-4,10-11H |
InChI Key |
CBNZYDSOYCVKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)O |
Origin of Product |
United States |
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